3-(Methylamino)-1-(thiophen-3-yl)propan-1-one
CAS No.:
Cat. No.: VC17648994
Molecular Formula: C8H11NOS
Molecular Weight: 169.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H11NOS |
|---|---|
| Molecular Weight | 169.25 g/mol |
| IUPAC Name | 3-(methylamino)-1-thiophen-3-ylpropan-1-one |
| Standard InChI | InChI=1S/C8H11NOS/c1-9-4-2-8(10)7-3-5-11-6-7/h3,5-6,9H,2,4H2,1H3 |
| Standard InChI Key | BNDBBHXVGWXIMJ-UHFFFAOYSA-N |
| Canonical SMILES | CNCCC(=O)C1=CSC=C1 |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
The compound features a propan-1-one backbone substituted with a methylamino group at the third carbon and a thiophen-3-yl ring at the first carbon (Figure 1). Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 169.24 g/mol | |
| Exact Mass | 169.056 g/mol | |
| Topological Polar Surface Area | 57.34 Ų | |
| LogP (Partition Coefficient) | 1.93 |
The thiophene ring contributes to its aromatic stability, while the ketone and methylamino groups enable reactivity in nucleophilic and reduction reactions .
Isomerism Considerations
Published data predominantly describes the 2-thienyl isomer (3-(methylamino)-1-(thiophen-2-yl)propan-1-one) , which shares the same molecular formula but differs in thiophene substitution position. The 3-thienyl variant’s scarcity in literature suggests limited synthetic or commercial relevance compared to its 2-thienyl counterpart. Structural misidentification in databases may arise from inconsistent positional descriptors .
Synthetic Methodologies
Retrosynthetic Approaches
The 2-thienyl isomer is synthesized via three primary routes, as detailed in patent US7259264B2 :
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Mannich Reaction: Reacting acetylthiophene, formaldehyde, and dimethylamine yields intermediate 4, which undergoes a retro-Michael/Michael reaction with methylamine to form the monomethylamino ketone .
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Friedel-Crafts Acylation: Thiophene reacts with 3-chloropropionyl chloride to form compound 7, followed by methylamine substitution .
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Microbial Reduction: Enantioselective reduction of the ketone using microbial dehydrogenases produces chiral alcohols for duloxetine synthesis .
For the 3-thienyl variant, analogous pathways would require thiophene-3-carbonyl precursors, though no published protocols confirm this.
Industrial-Scale Challenges
The 2-thienyl isomer’s production faces challenges in enantiomeric purity. Catalytic hydrogenation with palladium on carbon () achieves ~74% yield but only 72% enantiomeric excess (ee) . Chiral resolution using (S)-mandelic acid improves ee but complicates scalability .
Pharmacological Applications
Role in Duloxetine Synthesis
The 2-thienyl isomer is a key intermediate in synthesizing duloxetine, a serotonin-norepinephrine reuptake inhibitor (SNRI). Enantioselective reduction of the ketone to (S)-3-(methylamino)-1-(2-thienyl)propan-1-ol enables subsequent naphthyloxy substitution and oxalate salt formation .
Biological Activity Profiling
While direct studies on the 3-thienyl variant are absent, structural analogs exhibit:
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Neurotransmitter Reuptake Inhibition: Duloxetine’s SNRI activity (IC₅₀: 0.8 nM for serotonin, 7.5 nM for norepinephrine) .
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Antibacterial Potential: Thiophene derivatives show MIC values of 0.5–2.0 μM against Staphylococcus aureus and Escherichia coli .
Analytical and Spectroscopic Data
Spectroscopic Characterization
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MS (Mass Spectrometry): Molecular ion peak at m/z 169.056 [M+H]⁺ .
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NMR (Nuclear Magnetic Resonance): Predicted shifts include δ 2.5–3.1 ppm (methylamino protons) and δ 7.3–7.8 ppm (thiophene aromatic protons) .
Chromatographic Behavior
High-performance liquid chromatography (HPLC) methods for the 2-thienyl isomer use chiral columns (e.g., Chiralpak AD-H) with hexane:isopropanol (90:10) mobile phases to resolve enantiomers .
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